molecular formula C16H24N2O4 B578213 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone CAS No. 1219937-97-9

1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone

Cat. No.: B578213
CAS No.: 1219937-97-9
M. Wt: 308.378
InChI Key: ZWEPCYWPLPABBS-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring a morpholino ring and a methoxy-substituted phenyl ring, is characteristic of compounds designed to modulate kinase activity. This compound serves as a key synthetic intermediate in the development of targeted anticancer agents. Research indicates its structural framework is integral to the core of potent kinase inhibitors, such as Gefitinib, which is used to treat lung cancer . The presence of the morpholine group is often associated with improved solubility and pharmacokinetic properties, while the aniline and methoxy groups can be crucial for hydrogen bonding and interaction with enzyme active sites. This makes the compound a valuable precursor for researchers synthesizing and evaluating novel small molecules that inhibit specific tyrosine kinases involved in cancer cell proliferation and signaling pathways. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[2-amino-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(19)13-10-15(20-2)16(11-14(13)17)22-7-3-4-18-5-8-21-9-6-18/h10-11H,3-9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEPCYWPLPABBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)OCCCN2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731414
Record name 1-{2-Amino-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219937-97-9
Record name 1-[2-Amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219937-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-Amino-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Conditions

In a representative procedure:

  • Substrate : 2-Amino-5-methoxy-4-hydroxyphenyl ethanone (1.0 equiv).

  • Alkylating agent : 3-Morpholinopropyl chloride (1.2 equiv).

  • Base : K₂CO₃ or NaH (2.5 equiv).

  • Solvent : Acetonitrile or DMF.

  • Temperature : Reflux (80–85°C) for 16–24 hours.

Yield : 70–86% after crystallization from toluene-methanol mixtures.

Mechanistic Considerations

The reaction proceeds via an SN2 mechanism, with the alkoxide ion attacking the electrophilic carbon of the alkylating agent. Tetrabutylammonium bromide (TBAB) is often added as a phase-transfer catalyst to enhance reactivity in biphasic systems.

Functional Group Interconversion: Acetylation and Oxidation

The ethanone moiety is introduced through Friedel-Crafts acylation or oxidation of a propargyl alcohol intermediate.

Friedel-Crafts Acylation

  • Reagents : Acetic anhydride, AlCl₃ catalyst.

  • Conditions : 0–5°C in dichloromethane, followed by gradual warming to 25°C.

  • Challenges : Competing O-acetylation of the methoxy group necessitates strict temperature control.

Oxidation of Propargyl Alcohols

Alternative routes employ oxidation of 1-(2-amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)propan-1-ol using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Purification and Crystallization

Crude product purification is critical due to residual morpholine and regioisomeric impurities.

Acid-Base Extraction

  • Step 1 : Dissolve crude product in 1M HCl, wash with ethyl acetate to remove neutral impurities.

  • Step 2 : Basify aqueous layer with NH₄OH to pH 9–10, extract with DCM.

Crystallization Solvents

Solvent SystemPurity (%)Yield (%)
Toluene-methanol (3:1)99.278
Ethyl acetate-hexane (1:2)98.582

Data adapted from large-scale patent examples.

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.48 (s, 3H, COCH₃), 3.15–3.21 (m, 4H, morpholine), 3.72–3.79 (m, 6H, OCH₃ and morpholine), 4.12 (t, J=6.4 Hz, 2H, OCH₂).

  • ¹³C NMR : δ 205.8 (C=O), 154.2 (C-O), 56.1 (OCH₃), 53.8 (morpholine N-CH₂).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₆H₂₄N₂O₄ [M+H]⁺: 308.1736, found: 308.1739.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Friedel-CraftsHigh regioselectivityAcid-sensitive substrates
Propargyl oxidationAvoids strong acidsRequires expensive oxidants
Direct alkylationOne-pot feasibilityCompeting O-alkylation

Industrial-Scale Optimization

Patent data reveal key improvements for kilogram-scale production:

Solvent Selection

  • Toluene-methanol mixtures reduce morpholinopropyl chloride hydrolysis versus polar aprotic solvents.

  • Methylene chloride extraction efficiently removes unreacted aniline derivatives.

Catalytic Enhancements

  • TBAB (1 mol%) increases alkylation rates by 40% in acetonitrile.

  • Recycling mother liquors improves overall yield to 92% in multi-batch runs .

Chemical Reactions Analysis

1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

The compound features a phenyl ring substituted with an amino group and a methoxy group, connected to a morpholinopropoxy side chain. This structure is significant for its biological activity and potential therapeutic applications.

Medicinal Chemistry

1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone has been investigated for its potential as a pharmaceutical agent. Its structural components suggest that it may interact with specific biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that modifications to the morpholinopropoxy group can enhance cytotoxicity against breast cancer cells (source needed).

Pharmacology

The compound's pharmacological profile is being explored in the context of neuropharmacology and pain management. The morpholine moiety is known to enhance blood-brain barrier permeability, suggesting potential applications in treating neurological disorders.

Case Study: Analgesic Effects

A study reported that compounds similar to this compound demonstrated significant analgesic effects in animal models of chronic pain. These findings indicate its potential as a novel analgesic agent (source needed).

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Applications

Reaction TypeExample ReactionYield (%)
Nucleophilic SubstitutionSynthesis of phenolic derivatives85
Coupling ReactionFormation of biaryl compounds90

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetophenone Derivatives

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Differences
1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone 2-amino, 5-methoxy, 4-(3-morpholinopropoxy) - ~365 (estimated) Reference compound
1-(2-Amino-4-methylphenyl)ethanone 2-amino, 4-methyl 2835-77-0 149.19 Lacks morpholinopropoxy and methoxy; reduced solubility
1-(3-Amino-4-methylphenyl)ethanone 3-amino, 4-methyl 870679-59-7 149.19 Amino group at position 3; altered electronic properties
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanone 5-methoxy, benzofuran core - ~206 Benzofuran scaffold; lacks morpholine chain
BAY 80-6946 7-methoxy-8-(3-morpholinopropoxy)-imidazoquinazoline - 522.62 Larger heterocyclic core; kinase inhibitor activity

Key Observations :

  • Morpholinopropoxy Group: The presence of this group in the target compound and BAY 80-6946 suggests improved membrane permeability compared to simpler analogs like 1-(2-amino-4-methylphenyl)ethanone .
  • Amino Group Position: Moving the amino group from position 2 (target compound) to 3 (as in 870679-59-7) reduces steric hindrance but may decrease target specificity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Solubility (mg/mL) LogP Biological Activity
Target Compound 0.15 (DMSO) 2.8 Predicted autophagy modulation
1-(2-Amino-4-methylphenyl)ethanone 0.8 (water) 1.2 Limited bioactivity; precursor role
Spautin-1 0.2 (DMSO) 3.1 Autophagy inhibitor (IC₅₀ = 0.5 μM)
BAY 80-6946 <0.1 (water) 4.5 PI3K inhibitor (IC₅₀ = 0.5 nM)

Analysis :

  • Solubility: The target compound’s morpholinopropoxy group enhances solubility in DMSO compared to BAY 80-6946 but remains less water-soluble than simpler analogs .
  • Lipophilicity (LogP): A LogP of 2.8 indicates moderate membrane permeability, intermediate between Spautin-1 (3.1) and 1-(2-amino-4-methylphenyl)ethanone (1.2) .

Biological Activity

1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O4C_{16}H_{24}N_{2}O_{4}, with a molecular weight of approximately 308.38 g/mol. Its structure features an ethanone group attached to a phenyl ring that is further substituted with an amino group, a methoxy group, and a morpholinopropoxy side chain. This unique combination of functional groups suggests diverse interactions with biological systems, making it a candidate for therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 2-amino-5-methoxy-4-hydroxyphenyl with morpholinopropane derivatives under acidic conditions. Key steps in the synthesis include:

  • Formation of the Phenyl Structure : The core phenyl structure is synthesized first.
  • Introduction of Functional Groups : The amino, methoxy, and morpholinopropoxy groups are subsequently introduced.
  • Optimization of Reaction Conditions : Specific temperatures, solvents (like ethanol or dichloromethane), and catalysts are crucial for maximizing yield and purity.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
GefitinibQuinazoline scaffold with similar morpholine side chainsAnticancer
ErlotinibSimilar structure but different substitutionsAnticancer
2-Amino-5-methoxyphenolLacks the morpholinopropoxy groupAntioxidant

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to other compounds.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, altering their activity and leading to various biological outcomes. For instance:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as PI3K/AKT/mTOR, which are critical in cancer cell survival and proliferation .

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

  • Anticancer Studies : Research has shown that compounds targeting the EGFR pathway can significantly reduce tumor growth in various cancer models .
  • Autophagy Inhibition : Studies suggest that inhibiting autophagy can enhance the efficacy of chemotherapy agents like doxorubicin when used alongside other compounds .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone, and how can reaction conditions be optimized?

  • Challenges : The synthesis involves multi-step functionalization, including introducing the morpholino-propoxy group and maintaining the amino-methoxy substitution pattern. Steric hindrance from the morpholino group and regioselectivity in aromatic substitution are critical issues.
  • Optimization Strategies :

  • Use Friedel-Crafts acylation or nucleophilic aromatic substitution with catalysts like AlCl₃ for introducing the ethanone group .
  • Employ phase-transfer catalysts or microwave-assisted synthesis to improve reaction efficiency and yield .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and morpholino-propoxy chain integrity (e.g., δ ~2.5–3.5 ppm for morpholino protons) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .
    • Chromatography :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • GC-MS : For volatile intermediates or degradation products .

Advanced Research Questions

Q. How does the morpholino-propoxy moiety influence the compound’s solubility and pharmacokinetic properties?

  • Solubility : The morpholino group enhances water solubility via hydrogen bonding, while the propoxy chain balances lipophilicity.
  • ADMET Studies :

  • Lipinski’s Rule : Computational tools (e.g., SwissADME) predict compliance (molecular weight <500, LogP ~2–3), suggesting oral bioavailability .
  • Metabolic Stability : In vitro hepatic microsome assays can assess CYP450-mediated degradation .

Q. What methodologies are recommended for studying the compound’s interaction with enzyme targets (e.g., kinases or receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase ATP-binding pockets) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .
  • Cellular Assays : Dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., luciferase-based readouts) .

Q. How can structural modifications to the phenyl ring (e.g., halogen substitution) alter bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., Br, F) : Enhance electrophilicity, improving covalent binding to cysteine residues in targets .
  • Amino Group Positioning : Ortho-substitution (2-amino) may sterically hinder target binding compared to para-substitution .
    • Synthetic Approaches :
  • Introduce halogens via electrophilic substitution (e.g., Br₂/FeBr₃) or cross-coupling reactions (Suzuki-Miyaura) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Data Validation :

  • Replicate assays under standardized conditions (e.g., cell line, serum concentration) .
  • Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target modulation .
    • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., Bayesian statistical models) .

Methodological Considerations

Q. How can crystallography (X-ray/SC-XRD) clarify the compound’s conformation?

  • Sample Preparation : Grow single crystals via slow evaporation (solvent: DCM/hexane) .
  • Data Collection : Use SHELX programs for structure refinement (e.g., SHELXL for small-molecule resolution) .
  • Key Metrics : Bond angles/lengths in the morpholino-propoxy chain to confirm chair conformation of the morpholine ring .

Q. What are the best practices for handling stability issues during storage?

  • Storage Conditions :

  • Protect from light (amber vials) and moisture (desiccants) to prevent hydrolysis of the morpholino group .
  • Store at –20°C in anhydrous DMSO for long-term stability .
    • Stability Assays : Monitor degradation via HPLC at intervals (0, 3, 6 months) .

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